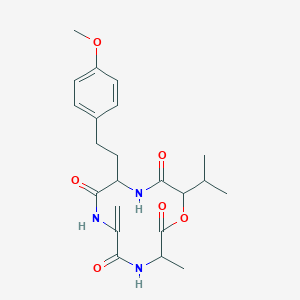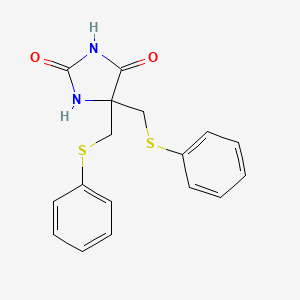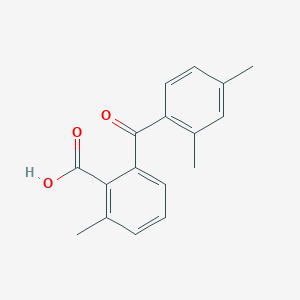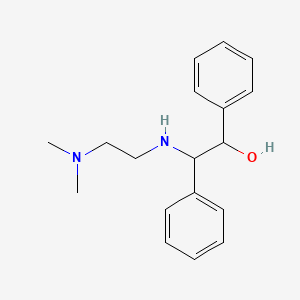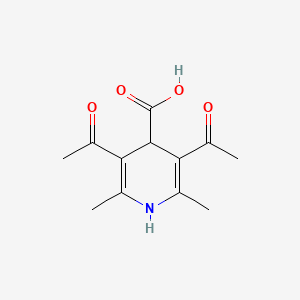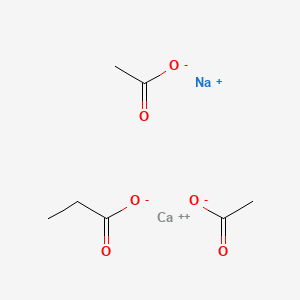
Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification of the uridine molecule with a hexahydro-1H-azepin-1-yl group and the removal of the 2’ and 3’ hydroxyl groups result in unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions This can be achieved using reagents such as tributyltin hydride and a radical initiator
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the 5-methyl group to form a carboxyl derivative.
Reduction: Reduction reactions can target the azepine ring, potentially leading to ring-opening or hydrogenation.
Substitution: The nucleoside analog can participate in nucleophilic substitution reactions, particularly at the azepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Carboxyl derivatives of the nucleoside.
Reduction: Hydrogenated or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. The hexahydro-1H-azepin-1-yl group may enhance the compound’s ability to bind to specific molecular targets, such as viral polymerases or cellular enzymes, thereby inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the hexahydro-1H-azepin-1-yl group but shares the deoxygenated sugar moiety.
5-Methyluridine: Contains the 5-methyl group but retains the 2’ and 3’ hydroxyl groups.
2’,3’-Dideoxycytidine: Similar deoxygenated sugar moiety but with a cytosine base instead of uracil.
Uniqueness
Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
| 134935-11-8 | |
Fórmula molecular |
C16H25N3O4 |
Peso molecular |
323.39 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-3-(azepan-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25N3O4/c1-11-9-19(16(22)17-14(11)21)15-13(8-12(10-20)23-15)18-6-4-2-3-5-7-18/h9,12-13,15,20H,2-8,10H2,1H3,(H,17,21,22)/t12-,13+,15+/m0/s1 |
Clave InChI |
HPLKCFGKGZMNSE-GZBFAFLISA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCC3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
